[2-(Dicyclohexylphosphino)ethyl]trimethylammonium chloride

Aqueous Catalysis Cross-Coupling Palladium

Researchers face inefficient catalyst recycling when generic phosphines fail to retain metal catalysts in aqueous phases. This quaternary ammonium-functionalized dicyclohexylphosphine ligand provides a permanent cationic charge for true water solubility, enabling Pd-catalyzed cross-coupling in biphasic systems with facile product separation. • Distinct steric profile (cone angle < t-Bu analogs) for tunable Pd(0) coordination kinetics • Two-step precatalyst activation via isolable trans-(L)₂PdCl₂ intermediate for controlled catalyst release • Enables systematic ligand screening against t-Bu-Amphos benchmark for Suzuki-Miyaura coupling optimization

Molecular Formula C17H35ClNP
Molecular Weight 319.9 g/mol
CAS No. 181864-78-8
Cat. No. B066233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-(Dicyclohexylphosphino)ethyl]trimethylammonium chloride
CAS181864-78-8
Molecular FormulaC17H35ClNP
Molecular Weight319.9 g/mol
Structural Identifiers
SMILESC[N+](C)(C)CCP(C1CCCCC1)C2CCCCC2.[Cl-]
InChIInChI=1S/C17H35NP.ClH/c1-18(2,3)14-15-19(16-10-6-4-7-11-16)17-12-8-5-9-13-17;/h16-17H,4-15H2,1-3H3;1H/q+1;/p-1
InChIKeyADRQXJKZPSRURO-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 1 ea / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[2-(Dicyclohexylphosphino)ethyl]trimethylammonium chloride (CAS 181864-78-8): Water-Soluble Alkylphosphine Ligand for Aqueous Catalysis


[2-(Dicyclohexylphosphino)ethyl]trimethylammonium chloride (CAS 181864-78-8) is a quaternary ammonium-functionalized alkylphosphine ligand with the molecular formula C₁₇H₃₅ClNP and molecular weight 319.9 g/mol [1]. The compound incorporates a dicyclohexylphosphino moiety covalently linked to a trimethylammonium chloride group, conferring high water solubility while retaining the steric bulk and electron-donating character of the dicyclohexylphosphine core . It belongs to the broader class of water-soluble phosphine ligands developed for transition metal catalysis in aqueous and biphasic reaction systems [2].

Why Generic Phosphine Ligands Cannot Substitute for [2-(Dicyclohexylphosphino)ethyl]trimethylammonium chloride in Aqueous-Phase Catalysis


Generic trialkylphosphines and biarylphosphines lack the permanent cationic ammonium group that confers true water solubility to [2-(Dicyclohexylphosphino)ethyl]trimethylammonium chloride, rendering them ineffective for catalyst retention in aqueous-organic biphasic systems where product separation and catalyst recycling are paramount . Even within the family of water-soluble alkylphosphines, ligand architecture critically dictates both catalytic activity and coordination behavior: ligands bearing dicyclohexylphosphino groups exhibit distinct steric profiles and Pd(0) coordination kinetics compared to their di-tert-butylphosphino counterparts, leading to measurable differences in catalyst performance under reducing conditions [1]. Substitution with a structurally analogous yet electronically or sterically mismatched ligand can alter the rate-limiting step of precatalyst activation, compromise yield in cross-coupling reactions, or necessitate higher catalyst loadings to achieve comparable conversion [2].

[2-(Dicyclohexylphosphino)ethyl]trimethylammonium chloride: Quantitative Comparator-Based Performance Evidence


Catalytic Activity of Cy-Containing Ligands vs. t-Bu-Containing Ligands in Pd-Catalyzed Aryl Halide Cross-Coupling

In a head-to-head evaluation under identical aqueous cross-coupling conditions, the Pd catalyst derived from the dicyclohexylphosphino-based ligand Cy-Pip-phos (4-(dicyclohexylphosphino)-N,N-dimethylpiperidinium chloride) was explicitly characterized as 'less active' than the catalysts derived from the di-tert-butylphosphino-based ligands t-Bu-Amphos and t-Bu-Pip-phos [1]. The study quantitatively correlated catalyst activity with ligand cone angle, demonstrating that the smaller cone angle of the dicyclohexylphosphino group (relative to the di-tert-butylphosphino group) contributes mechanistically to the observed difference in catalytic performance [2].

Aqueous Catalysis Cross-Coupling Palladium Phosphine Ligand

Coordination Chemistry and Precatalyst Activation Kinetics: Cy-Pip-phos vs. t-Bu-Amphos Under Reducing Conditions

Multinuclear NMR spectroscopic studies revealed fundamentally different coordination behavior between dicyclohexylphosphino-based Cy-Pip-phos and di-tert-butylphosphino-based t-Bu-Amphos when reacted with Pd(OAc)₂ under reducing conditions [1]. t-Bu-Amphos rapidly forms L₂Pd(0) complexes over a range of L:Pd ratios, whereas Cy-Pip-phos exhibits ratio-dependent coordination: at ≤1:1 L:Pd, L₂Pd(0) forms rapidly; at higher L:Pd ratios, initial formation of trans-(Cy-Pip-phos)₂PdCl₂ is observed, followed by slow reduction to the Pd(0) complex [2].

Coordination Chemistry Precatalyst Activation L₂Pd(0) Formation Reducing Conditions

Catalytic Activity of Quaternary Ammonium Phosphines: t-Bu-Amphos as Benchmark for Next-Generation Water-Soluble Ligands

In the development of recyclable aqueous-phase Pd catalysts, 3-(di-tert-butylphosphino)ethyltrimethylammonium chloride (t-Bu-Amphos) serves as a benchmark comparator against which newer water-soluble phosphine ligands are quantitatively evaluated [1]. Studies from the Shaughnessy group demonstrate that sterically demanding, electron-rich water-soluble phosphines such as DAPPS and DTBPPS provide more active palladium catalysts than t-Bu-Amphos in carbon-carbon bond-forming reactions [2]. This benchmarking approach establishes t-Bu-Amphos—and by class-level inference its dicyclohexyl analog [2-(Dicyclohexylphosphino)ethyl]trimethylammonium chloride—as a well-characterized reference point for evaluating ligand performance in aqueous Suzuki couplings and related transformations.

Suzuki Coupling Aqueous-Phase Catalysis Ligand Benchmarking Recyclable Catalysis

Solubility Profile and Physical Form: Hygroscopic White Crystalline Powder with Defined Melting Behavior

[2-(Dicyclohexylphosphino)ethyl]trimethylammonium chloride is reported as a white crystalline powder with a melting point of 223 °C (decomposition) and is characterized as hygroscopic, requiring storage under moisture-free conditions to maintain integrity [1]. Solubility data indicate the compound is soluble in water and polar protic organic solvents such as methanol, but insoluble in acetone, THF, and benzene, as well as insoluble in Lewis acidic, basic, and neutral chloroaluminate-imidazolium ionic liquid melts [2]. This solubility profile is characteristic of the quaternary ammonium phosphine class, with the permanent cationic charge enabling aqueous solubility while the dicyclohexylphosphino group contributes to the observed insolubility in nonpolar organic media.

Solubility Physical Characterization Handling Properties Hygroscopic

Recommended Application Scenarios for [2-(Dicyclohexylphosphino)ethyl]trimethylammonium chloride Based on Comparative Evidence


Aqueous-Organic Biphasic Catalysis Requiring Catalyst Retention and Product Separation

The permanent cationic trimethylammonium group confers high water solubility to [2-(Dicyclohexylphosphino)ethyl]trimethylammonium chloride, enabling its use as a ligand in Pd-catalyzed cross-coupling reactions conducted in aqueous-organic biphasic systems where the catalyst resides in the aqueous phase and products partition into the organic phase [1]. This application scenario is supported by extensive studies on structurally related water-soluble alkylphosphines including t-Bu-Amphos and Cy-Pip-phos, which have been explicitly evaluated for aqueous-phase cross-coupling of aryl halides under mild conditions [2]. The dicyclohexylphosphino variant offers a steric and electronic profile distinct from di-tert-butylphosphino analogs, providing an alternative option when the higher activity of t-Bu-based ligands is not required or when different substrate selectivity is desired.

Mechanistic Studies of Steric Effects on Pd(0) Coordination and Precatalyst Activation

Based on direct comparative NMR studies of Cy-Pip-phos versus t-Bu-Amphos, the dicyclohexylphosphino moiety exhibits a smaller cone angle and distinct L₂Pd(0) formation kinetics compared to di-tert-butylphosphino groups [1]. This makes [2-(Dicyclohexylphosphino)ethyl]trimethylammonium chloride a valuable ligand for fundamental mechanistic investigations examining how ligand steric bulk influences the rate and pathway of Pd(0) complex formation under reducing conditions [2]. The observation that Cy-containing ligands can form stable trans-(L)₂PdCl₂ intermediates at higher L:Pd ratios, prior to slow reduction to Pd(0), provides a tunable activation profile not observed with the more rapidly activating t-Bu-Amphos .

Benchmarking and Ligand Optimization Studies in Aqueous Suzuki-Miyaura Coupling

Quaternary ammonium-functionalized alkylphosphines, exemplified by t-Bu-Amphos, serve as established benchmarks in the development of next-generation water-soluble phosphine ligands for Suzuki-Miyaura coupling [1]. [2-(Dicyclohexylphosphino)ethyl]trimethylammonium chloride can function as a comparative reference point within this ligand class, enabling systematic evaluation of how variations in the phosphine alkyl substituent (cyclohexyl vs. tert-butyl vs. adamantyl) modulate catalytic activity, substrate scope, and recyclability in aqueous C-C bond-forming reactions [2]. This application is directly supported by studies demonstrating that DAPPS and DTBPPS outperform t-Bu-Amphos, establishing a clear activity hierarchy that can be extended to include the dicyclohexyl analog .

Synthetic Applications Requiring Moderate Steric Demand and Controlled Precatalyst Activation

The dicyclohexylphosphino group provides intermediate steric bulk (cone angle smaller than di-tert-butylphosphino but larger than many dialkylarylphosphines), making [2-(Dicyclohexylphosphino)ethyl]trimethylammonium chloride suitable for cross-coupling substrates where the high reactivity of t-Bu-Amphos may lead to undesirable side reactions or poor selectivity [1]. Additionally, the two-step precatalyst activation pathway observed for Cy-Pip-phos—involving an isolable trans-(L)₂PdCl₂ intermediate—offers an inherent kinetic control mechanism that can be exploited in reactions where gradual catalyst release is beneficial for maintaining steady-state active species concentrations [2].

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